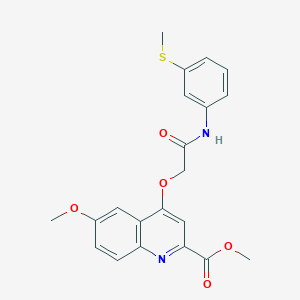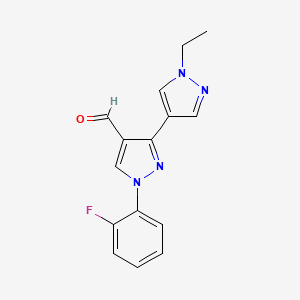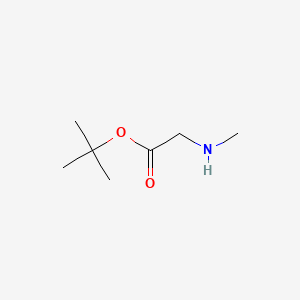![molecular formula C20H19ClN6 B2875561 N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 894193-87-4](/img/structure/B2875561.png)
N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They are composed of a pyrazole ring fused with a pyrimidine ring. The specific substituents on this compound, including the 2-chlorobenzyl and 2-methylphenyl groups, may confer unique properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazole and pyrimidine rings, with the various substituents attached. Techniques like NMR spectroscopy would typically be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolopyrimidines can undergo various reactions at the different positions on the rings .Aplicaciones Científicas De Investigación
Structural and Hydrogen Bonding Studies
The molecular structure and hydrogen bonding characteristics of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including variants similar to the compound , have been extensively studied. These compounds exhibit significant variation in their crystalline forms, demonstrating diverse hydrogen bonding patterns that range from two-dimensional sheets to three-dimensional frameworks. Such structural versatility is critical for designing new materials with tailored properties, such as increased stability and specific interaction capabilities (Trilleras et al., 2008).
Synthesis Under Eco-Friendly Conditions
Research into the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound has shown high yields and eco-friendly processes. These methods provide an efficient pathway to generate various derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating the compound's flexibility in chemical synthesis and potential applications in developing new pharmaceuticals and materials (Al‐Zaydi, 2009).
Antimicrobial Applications
Derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their antimicrobial properties. Compounds incorporating the pyrazolo[3,4-d]pyrimidine structure have shown promising results as antimicrobial additives in surface coatings and printing inks, suggesting their potential use in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).
Adenosine Receptor Affinity
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its affinity towards adenosine receptors, which are critical targets in drug development for various neurological and cardiovascular diseases. Studies have shown that specific substitutions on the pyrazolo[3,4-d]pyrimidine core can significantly influence its activity at adenosine receptors, highlighting its potential in therapeutic applications (Harden et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-13-7-3-6-10-17(13)24-18-15-12-23-27(2)19(15)26-20(25-18)22-11-14-8-4-5-9-16(14)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVDCOEHPAHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2875484.png)
![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2875490.png)
![4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid](/img/structure/B2875491.png)
![(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2875493.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2875494.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2875495.png)




